molecular formula C14H14N4O3 B2716509 N-(4-acetamidophenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide CAS No. 784158-24-3

N-(4-acetamidophenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide

Cat. No.: B2716509
CAS No.: 784158-24-3
M. Wt: 286.291
InChI Key: CRONGAYYPDMXQW-UHFFFAOYSA-N
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Description

N-(4-acetamidophenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide is a complex organic compound with potential applications in various fields, including pharmaceuticals and chemical research. This compound features a pyridazine ring, which is a six-membered ring containing two nitrogen atoms, and is substituted with an acetamidophenyl group, a methyl group, and a carboxamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetamidophenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide can be achieved through a multi-step process involving the formation of the pyridazine ring followed by the introduction of the substituents. One common method involves the cyclization of appropriate hydrazine derivatives with diketones or keto acids under acidic or basic conditions. The reaction conditions typically include refluxing in solvents such as ethanol or acetic acid, with catalysts like sulfuric acid or hydrochloric acid to facilitate the cyclization.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be applied to minimize the environmental impact of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetamidophenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon or other reducing agents like sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamidophenyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst, or sodium borohydride in ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the acetamidophenyl group.

Scientific Research Applications

N-(4-acetamidophenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a potential pharmaceutical agent due to its structural similarity to known bioactive compounds.

    Industry: Utilized in the development of new materials and as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(4-acetamidophenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in biological processes, leading to its observed biological effects. For example, it may inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators and exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    N-(4-acetamidophenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide: shares structural similarities with other pyridazine derivatives and acetamidophenyl compounds.

    Paracetamol (acetaminophen): A well-known analgesic and antipyretic agent with a similar acetamidophenyl group.

    Sulfonamides: Compounds with sulfur-nitrogen bonds that exhibit antimicrobial properties.

Uniqueness

This compound is unique due to its specific combination of functional groups and the presence of the pyridazine ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N-(4-acetamidophenyl)-1-methyl-6-oxopyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O3/c1-9(19)15-10-3-5-11(6-4-10)16-14(21)12-7-8-13(20)18(2)17-12/h3-8H,1-2H3,(H,15,19)(H,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRONGAYYPDMXQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)C2=NN(C(=O)C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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